GSK2606414

説明

Overview of GSK2606414 as a Research Tool

This compound is widely recognized and utilized in research as a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). guidetopharmacology.orgwikipedia.orgtocris.com This characteristic makes it invaluable for dissecting the specific roles of PERK in various cellular processes and pathological conditions. Researchers employ this compound to experimentally block PERK activity and observe the resulting effects, thereby elucidating PERK-dependent mechanisms.

Discovery and Initial Characterization as a First-in-Class PERK Inhibitor

The discovery of this compound was the result of medicinal chemistry efforts aimed at identifying novel, potent, and selective inhibitors of PERK. guidetopharmacology.orgwikipedia.orgresearchgate.net It was characterized as a first-in-class inhibitor of PERK. wikipedia.orgtocris.comnih.gov this compound functions as an ATP-competitive inhibitor of PERK, demonstrating high potency with an in vitro IC50 value reported to be less than 1 nM. tocris.comresearchgate.netspandidos-publications.commdpi.com Despite this high in vitro potency, a concentration of 30 nM was found to be necessary to fully inhibit PERK autophosphorylation under conditions of severe endoplasmic reticulum (ER) stress. researchgate.net Its discovery provided researchers with a crucial chemical probe to investigate the biological consequences of PERK inhibition.

Here is a table summarizing key initial characterization data for this compound:

| Characteristic | Value / Description | Source |

| Target | PERK (PKR-like endoplasmic reticulum kinase) | guidetopharmacology.orgwikipedia.orgtocris.com |

| Classification | First-in-class, potent, selective PERK inhibitor | wikipedia.orgtocris.comnih.gov |

| Mechanism of Inhibition | ATP-competitive | researchgate.netmdpi.com |

| In vitro IC50 (PERK) | < 1 nM | tocris.comresearchgate.netmdpi.com |

| Concentration for full inhibition of PERK autophosphorylation under severe ER stress | 30 nM | researchgate.net |

Evolution of Understanding: Beyond PERK-Centric Mechanisms

While initially characterized and primarily used as a selective PERK inhibitor, research has revealed that the mechanistic understanding of this compound's effects may extend beyond solely inhibiting PERK. Studies have indicated that this compound can influence other pathways or targets, sometimes in a PERK-independent manner. For instance, research has shown that this compound can inhibit the tyrosine kinase activity of KIT at nanomolar concentrations, independently of PERK. nih.govresearchgate.net This suggests that while PERK inhibition is a primary activity and the basis for many of its research applications, researchers should consider potential off-target effects when interpreting results obtained using this compound.

Contextualizing this compound within Unfolded Protein Response (UPR) Research

This compound is deeply embedded in the study of the Unfolded Protein Response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. nih.govnih.govoncm.org The UPR aims to restore ER homeostasis by modulating protein folding capacity, protein degradation, and global protein synthesis. nih.govahajournals.org

The PERK Branch of the UPR and Its Role in Cellular Homeostasis and Stress

The UPR consists of three main branches, each mediated by a transmembrane protein sensor: PERK, IRE1 (Inositol-Requiring Enzyme 1), and ATF6 (Activating Transcription Factor 6). nih.govnih.govacs.orgaacrjournals.org Under conditions of ER stress, misfolded or unfolded proteins accumulate in the ER lumen, leading to the dissociation of the chaperone BiP (GRP78) from these sensors, thereby activating them. nih.govnih.govoncm.orgtbgder.org

The PERK branch plays a crucial role in the adaptive response to ER stress, primarily by attenuating global protein synthesis. nih.govnih.govahajournals.org Upon activation, PERK dimerizes and autophosphorylates. nih.govfrontiersin.org Activated PERK then phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. nih.govfrontiersin.orgacs.org Phosphorylation of eIF2α inhibits the formation of the ternary complex required for translation initiation, leading to a rapid decrease in global protein synthesis. nih.govacs.org This translational attenuation reduces the protein load on the ER, helping to alleviate stress. nih.govacs.org

However, while global translation is reduced, the phosphorylation of eIF2α can paradoxically lead to the preferential translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4). nih.govoncm.orgacs.orgresearchgate.net ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid biosynthesis, the antioxidative response, autophagy, and apoptosis, further contributing to the cellular response to stress. nih.gov While acute PERK activation and the resulting translational attenuation are generally adaptive and promote cell survival, chronic or excessive activation of the PERK pathway can lead to the induction of pro-apoptotic factors like CHOP (CCAAT/enhancer-binding protein homologous protein), contributing to cell death if homeostasis cannot be restored. spandidos-publications.comnih.govoncm.org

Interaction with Other UPR Pathways (IRE1, ATF6) in Research Models

While this compound is designed to specifically target PERK, research models investigating ER stress and the UPR often involve the interplay of all three branches: PERK, IRE1, and ATF6. nih.govnih.govguidetoimmunopharmacology.orgresearchgate.netnih.govresearchgate.netmdpi.com These pathways exhibit complex crosstalk and can influence each other's activity and downstream signaling.

Studies using this compound have helped researchers understand the specific contribution of the PERK branch within this network. For example, in some research models, inhibiting PERK with this compound has been shown to suppress the downstream targets of the PERK pathway, such as ATF4 and phosphorylated eIF2α. mdpi.comresearchgate.netresearchgate.net Interestingly, some studies have also observed that PERK inhibition with this compound can indirectly affect components of the other UPR branches, such as downregulating pro-survival genes associated with IRE1 and XBP1 in certain cell types like multiple myeloma cells. mdpi.com Conversely, research has also demonstrated that this compound treatment did not inhibit ATF6 cleavage or affect XBP1 splicing in certain models, consistent with its described specificity for PERK in those contexts. researchgate.net These findings highlight the context-dependent nature of UPR pathway interactions and the utility of specific inhibitors like this compound in dissecting these complex relationships in research settings.

Here is a table illustrating potential interactions observed in research models:

| This compound Effect on PERK Branch | Observed Effect on Other UPR Branches (Examples from Research) | Source |

| Inhibition of PERK activity | Downregulation of ATF4 and p-eIF2α | mdpi.comresearchgate.netresearchgate.net |

| Inhibition of PERK activity | Downregulation of pro-survival genes associated with IRE1/XBP1 (in specific cell types) | mdpi.com |

| Inhibition of PERK activity | No observed inhibition of ATF6 cleavage or XBP1 splicing (in specific models) | researchgate.net |

Significance of this compound in Advancing Disease Pathogenesis and Therapeutic Strategy Research

This compound has played a crucial role in advancing research into the pathogenesis of various diseases where ER stress and the UPR are implicated. By selectively inhibiting PERK, researchers can investigate the specific contribution of this pathway to disease development and progression. This includes research into neurodegenerative disorders, cancer, and other conditions. wikipedia.orgspandidos-publications.commdpi.comnih.govoncm.orgacs.orgmdpi.comresearchgate.net

In the context of neurodegenerative diseases, where the accumulation of misfolded proteins is a common feature, chronic activation of the UPR, particularly the PERK branch, has been implicated in neuronal dysfunction and loss. wikipedia.orgnih.govmdpi.comresearchgate.net Studies using this compound in animal models of neurodegeneration, such as prion disease and models of tauopathy, have provided insights into the role of PERK-mediated translational repression and its impact on neuronal survival and clinical manifestations. wikipedia.orgmdpi.comresearchgate.netmdpi.com

In cancer research, the UPR can promote tumor cell survival and growth, particularly under the stressful conditions within the tumor microenvironment like hypoxia and nutrient deprivation. researchgate.netmdpi.comoncm.orgaacrjournals.orgacs.org this compound has been used to explore the potential of targeting PERK as an anti-cancer strategy, investigating its effects on tumor growth and its potential in combination therapies, such as with radiotherapy or proteasome inhibitors. researchgate.netmdpi.comoncm.orgresearchgate.net

While this compound has been instrumental in identifying the roles of PERK in disease models, research into its potential as a direct therapeutic agent has also highlighted complexities and challenges. For example, studies in some disease models, such as the SOD1G93A mouse model of ALS, have shown inconsistent or no therapeutic benefits with this compound treatment, and in some cases, even adverse effects. researchgate.netnih.govplos.org These findings underscore the need for further research to fully understand the nuanced roles of PERK in different disease contexts and to develop therapeutic strategies that effectively and safely modulate this pathway. Nevertheless, this compound remains a vital tool for basic research aimed at unraveling the intricate mechanisms of ER stress, UPR signaling, and their involvement in disease pathogenesis, paving the way for the identification of potential therapeutic targets.

特性

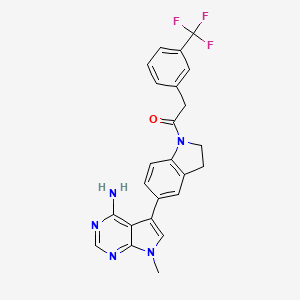

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVRXARNAVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-36-8 | |

| Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-2606414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2606414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Gsk2606414 Action

Primary Target: PERK Kinase Inhibition and Downstream Signaling Modulation

GSK2606414 is recognized as a potent and selective inhibitor of PERK, also known as EIF2AK3. selleckchem.comapexbt.commerckmillipore.com PERK is a key transmembrane protein located in the endoplasmic reticulum (ER) that plays a crucial role in the unfolded protein response (UPR). apexbt.commerckmillipore.com Under conditions of ER stress, misfolded proteins accumulate, leading to the activation of PERK. nih.govresearchgate.net Activated PERK then initiates a signaling cascade aimed at restoring ER homeostasis. nih.gov

This compound inhibits PERK by targeting its ATP-binding region, specifically in its inactive DFG conformation. merckmillipore.com This interaction prevents PERK activation and its subsequent downstream signaling events. merckmillipore.com Studies have demonstrated that this compound exhibits high potency for PERK, with reported IC50 values in the nanomolar range. selleckchem.comapexbt.commerckmillipore.com Selectivity profiling has shown that this compound has significantly higher potency for PERK compared to many other kinases. selleckchem.comapexbt.commerckmillipore.com

Direct Inhibition of PERK Autophosphorylation

A primary step in PERK activation is its autophosphorylation. plos.org this compound directly inhibits this process. selleckchem.comresearchgate.net By binding to the kinase active site of PERK, this compound prevents the autophosphorylation event that is required for PERK activation. selleckchem.complos.org This direct inhibition has been demonstrated in various cell-free and cell-based assays. selleckchem.comapexbt.commerckmillipore.com For instance, this compound inhibited thapsigargin-induced PERK autophosphorylation in A549 cells with high potency. selleckchem.comapexbt.commerckmillipore.com

Data demonstrating the inhibition of PERK autophosphorylation:

| Cell Line | Inducing Agent | This compound Concentration | Effect on PERK Autophosphorylation | Source |

| A549 | Thapsigargin | ≤ 30 nM | 100% inhibition | merckmillipore.com |

| A549 | Thapsigargin | < 0.3 µM | IC50 | selleckchem.comapexbt.com |

| N2A | High glucose | 0.5 µM, 1 µM | Significantly reduced p-PERK | nih.gov |

Attenuation of the PERK/eIF2α/ATF4/CHOP Axis

Upon activation, PERK phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). apexbt.complos.org Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, but also paradoxically enhances the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4). plos.orgfrontiersin.orgfrontiersin.org ATF4 then translocates to the nucleus and upregulates the expression of genes involved in the UPR, including the pro-apoptotic transcription factor CCAAT/enhancer-binding protein homologous protein (CHOP). plos.orgfrontiersin.org This signaling cascade, known as the PERK/eIF2α/ATF4/CHOP axis, plays a critical role in determining cell fate under ER stress. frontiersin.orgresearchgate.net

This compound effectively attenuates this axis by inhibiting PERK activity. nih.govresearchgate.netspandidos-publications.com By preventing PERK-mediated phosphorylation of eIF2α, this compound reduces the subsequent upregulation of ATF4 and CHOP. nih.govresearchgate.netresearchgate.netspandidos-publications.comoup.com Studies have shown that this compound treatment leads to reduced levels of phosphorylated eIF2α (p-eIF2α), ATF4, and CHOP in various cell types and disease models. nih.govresearchgate.netresearchgate.netspandidos-publications.comoup.com

Data illustrating the impact on the PERK/eIF2α/ATF4/CHOP axis:

| Model/Cell Type | Inducing Agent | This compound Treatment | Effect on p-eIF2α | Effect on ATF4 | Effect on CHOP | Source |

| Prion-infected mice | Prions | Treated | Reduced | Reduced | Reduced | researchgate.net |

| N2A cells | High glucose | Treated | Reduced | Reduced | Reduced | nih.govresearchgate.net |

| Retinal pigment epithelial cells | Thapsigargin | > 0.5 µM | Inhibited | Reduced | Reduced | spandidos-publications.com |

| H929 and L363 cells | - | 10 µM | Reduced | Reduced | Varied | mdpi.com |

| Woozy mice | - | Treated | Reduced p-PERK | Not specified | Reduced | oup.com |

Note: In H929 and L363 cells, while ATF4 was reduced, CHOP levels showed varied responses, slightly increasing in H929 and significantly upregulating in L363 proportional to PERK reduction. mdpi.com

Impact on Global Protein Synthesis and Translational Control

The phosphorylation of eIF2α by activated PERK is a key mechanism for the rapid reduction of global protein synthesis during ER stress. apexbt.comfrontiersin.org This translational attenuation is a protective mechanism to reduce the load on the stressed ER. apexbt.comelifesciences.org By inhibiting PERK and subsequently reducing p-eIF2α levels, this compound can counteract this global translational repression. researchgate.netresearchgate.net

Studies in prion-infected mice, where UPR activation leads to a significant reduction in protein synthesis rates, have shown that treatment with this compound restores global protein synthesis to normal levels. researchgate.netresearchgate.net This restoration of translation is attributed to the inhibition of PERK phosphorylation by this compound. researchgate.net

However, the impact of this compound on global protein synthesis can be context-dependent. In some studies, PERK inhibition by this compound did not have a significant effect on global protein synthesis as measured by actively translating ribosomes in certain conditions, although it did reverse the suppression of translation of specific mRNAs like HIF1α. oup.com

Data on the impact on global protein synthesis:

| Model/Cell Type | Condition | This compound Treatment | Effect on Global Protein Synthesis | Source |

| Prion-infected mice | Prion infection | Treated | Restored to normal rates | researchgate.netresearchgate.net |

| PC-3 cells | Hypoxia or DMOG | Treated | No obvious effect | oup.com |

Elucidation of PERK-Independent Mechanisms and Off-Target Effects

Modulation of KIT Tyrosine Kinase Activity and Related Cellular Processes

In addition to RIPK1, this compound has also been shown to modulate the activity of KIT tyrosine kinase. mdpi.comresearchgate.netnih.gov KIT, also known as CD117 or SCFR, is a receptor tyrosine kinase that plays roles in various cellular processes, including cell survival, proliferation, differentiation, and migration. nih.govnih.govhaematologica.org Activation of KIT is implicated in several malignancies. nih.govnih.gov

Research indicates that this compound can inhibit KIT tyrosine kinase activity. mdpi.comresearchgate.net This inhibition can influence cellular processes regulated by KIT signaling. mdpi.comresearchgate.net Furthermore, this compound has been reported to enhance the endocytosis and lysosomal degradation of KIT. mdpi.comresearchgate.net While this compound is less potent against KIT compared to PERK, its activity against KIT is within a range that could be relevant at concentrations used in some experimental settings. merckmillipore.comresearchgate.netguidetopharmacology.org

Data on KIT modulation:

| Target | This compound Potency (IC50 or Kd) | Source |

| KIT | 154 nM (IC50), 664 ± 294 nM (Kd) | merckmillipore.comresearchgate.net |

Note: Selectivity data indicates this compound has ≥385-fold selectivity over c-Kit compared to PERK inhibition (IC50 = 0.4 nM for PERK vs 154 nM for c-Kit). merckmillipore.com

Interaction with ABC Transporters, Specifically ABCG2, and Impact on Drug Accumulation

Research indicates that this compound can interact with ABC transporters, particularly ABCG2 (also known as Breast Cancer Resistance Protein or BCRP). researcher.liferesearchgate.netnih.gov Overexpression of ABCG2 in cancer cells is a significant factor contributing to multidrug resistance (MDR) by actively pumping chemotherapeutic drugs out of the cells, thereby reducing their intracellular accumulation and efficacy. researcher.lifenih.gov

Studies have shown that this compound can enhance the sensitivity of ABCG2 substrate chemotherapeutic drugs, such as mitoxantrone and doxorubicin, in ABCG2-overexpressing multidrug-resistant colorectal cancer cells. researcher.liferesearchgate.netnih.gov This sensitization is achieved by increasing the intracellular accumulation of these drugs. researcher.liferesearchgate.netnih.gov Mechanistic investigations, including molecular docking experiments, suggest that this compound can bind stably within the drug-binding pocket of ABCG2. researchgate.netnih.govresearcher.life This binding competitively inhibits the transport activity of ABCG2, thereby preventing the efflux of substrate drugs and leading to their increased intracellular concentration. nih.gov Importantly, this effect on drug accumulation appears to be due to the inhibition of ABCG2 transporter function rather than affecting its protein expression levels. researcher.liferesearchgate.netnih.gov

Effects on Other Kinases (e.g., Aurora Kinase B, MAP3K10, MYLK2) in Research Settings

While this compound is primarily known for its potent and selective inhibition of PERK, studies have also examined its effects on other kinases in research settings. This compound has been shown to display significantly lower activity against a wide range of other kinases compared to its effect on PERK. sigmaaldrich.comsigmaaldrich.com

Specifically, in kinase profiling studies, this compound demonstrated substantial selectivity (≥385-fold) over kinases such as c-Kit, Aurora B, BRK, HRI/EIF2AK1, MLK2/MAP3K10, c-MER, DDR2, PKR/EIF2AK2, and MLCK2/MYLK2. sigmaaldrich.comsigmaaldrich.com Reported IC50 values for these kinases are considerably higher than that for PERK (0.4 nM). sigmaaldrich.comsigmaaldrich.com For instance, the IC50 values for Aurora B, MAP3K10 (MLK2), and MYLK2 (MLCK2) are 407 nM, 452 nM, and 701 nM, respectively. sigmaaldrich.comsigmaaldrich.com This indicates that while this compound might interact with these kinases at higher concentrations, its primary and most potent inhibitory effect is directed towards PERK. sigmaaldrich.comsigmaaldrich.com

The following table summarizes the reported IC50 values for this compound against PERK and selected other kinases:

| Kinase | IC50 (nM) |

| PERK (EIF2AK3) | 0.4 |

| Aurora B | 407 |

| MAP3K10 (MLK2) | 452 |

| MYLK2 (MLCK2) | 701 |

Source: sigmaaldrich.comsigmaaldrich.com

It is also worth noting that some studies suggest potential off-target effects or interactions with other pathways. For example, a study indicated that this compound might also be a potent inhibitor of TNF-mediated RIPK1 in certain contexts, although its primary target remains PERK. nih.gov Another study exploring broad kinase inhibition in tauopathy models using this compound suggested potential multi-target engagement, impacting various pathways critical for neuronal health. mdpi.com

Temporal Dynamics of this compound Action on Cellular Pathways

The effects of this compound on cellular pathways, particularly those related to the UPR, can vary depending on the duration and concentration of treatment. wikipedia.orgd-nb.inforesearchgate.netoncotarget.com The UPR itself is a dynamic signaling network that can promote cell survival under acute stress but lead to apoptosis under chronic or severe stress. nih.govd-nb.infoiiarjournals.org

Acute vs. Chronic Treatment Effects on UPR Branches

This compound is a selective inhibitor of the PERK branch of the UPR. wikipedia.orgapexbt.comd-nb.inforesearchgate.net The UPR consists of three main branches mediated by the sensors PERK, IRE1α, and ATF6. nih.govd-nb.infoiiarjournals.org Under ER stress, these sensors are activated, leading to distinct downstream signaling cascades. nih.govd-nb.infoiiarjournals.org

Acute activation of the UPR, including the PERK branch, is generally considered a pro-survival mechanism, aiming to restore ER homeostasis. nih.govd-nb.info However, prolonged or chronic ER stress can lead to sustained activation of UPR pathways, which can then trigger pro-apoptotic signals. nih.govd-nb.infoiiarjournals.org

Studies using this compound have primarily investigated its effects under conditions of induced ER stress. Inhibition of PERK by this compound blocks the phosphorylation of eIF2α, which is a key downstream event in the PERK pathway. nih.govresearchgate.netresearchgate.net This prevents the subsequent translational attenuation and the induction of downstream targets like ATF4 and CHOP, which are associated with both adaptive and apoptotic responses depending on the context. nih.govresearchgate.netresearchgate.net

Research in prion-infected mice, a model characterized by chronic ER stress and neurodegeneration, demonstrated that this compound treatment reduced phosphorylated PERK and eIF2α levels and prevented the decline in global protein synthesis rates observed in vehicle-treated mice. researchgate.net It also reduced ATF4 and CHOP protein levels, consistent with PERK inhibition. researchgate.net Importantly, in this context of chronic neurodegenerative ER stress, inhibiting PERK with this compound was found to be neuroprotective and prevented the development of clinical disease manifestations. wikipedia.org

In the context of cancer, where the UPR can support tumor cell survival, inhibiting PERK with this compound is explored as a strategy to switch the balance from pro-adaptive to pro-apoptotic signaling, particularly under conditions of ER stress. bibliotekanauki.pl Studies in cancer cell lines have shown that this compound can inhibit the PERK-mediated signaling network, leading to decreased phosphorylation of PERK and eIF2α. bibliotekanauki.pl

Studies have also confirmed the specificity of this compound for the PERK pathway, showing that it does not significantly affect the other UPR branches, IRE1α and ATF6, as measured by XBP1 splicing and ATF6 cleavage, respectively. researchgate.net

Dose-Dependent Modulation of Signaling Cascades

The effects of this compound on its target, PERK, and downstream signaling molecules are typically dose-dependent. nih.govresearchgate.netspandidos-publications.com As a potent inhibitor, this compound can inhibit PERK phosphorylation and its downstream effects at nanomolar concentrations. sigmaaldrich.comapexbt.com

For example, studies in cells exposed to high glucose or thapsigargin (ER stress inducers) have shown that this compound reduces the levels of phosphorylated PERK and phosphorylated eIF2α in a dose-dependent manner. nih.govresearchgate.netspandidos-publications.com This dose-dependent inhibition of PERK activity leads to a reduction in the expression of downstream targets like ATF4 and CHOP. nih.govresearchgate.netspandidos-publications.com

In N2A cells exposed to high glucose, treatment with increasing concentrations of this compound (e.g., 0.5 μM and 1 μM) significantly reduced the levels of p-PERK and p-eIF2α. nih.govresearchgate.net Similarly, in retinal pigment epithelial cells under thapsigargin-induced ER stress, this compound treatment inhibited eIF2α phosphorylation and reduced CHOP and VEGF mRNA expression levels in a dose-dependent manner. spandidos-publications.com

The dose-dependent inhibition of the PERK/eIF2α/ATF4/CHOP axis by this compound is a key mechanism by which it exerts its effects in various cellular contexts, including mitigating neurotoxicity and influencing cell proliferation and apoptosis under ER stress. nih.govresearchgate.netspandidos-publications.comjst.go.jp

Here is a conceptual representation of the dose-dependent effect of this compound on key components of the PERK pathway based on research findings:

| This compound Concentration | p-PERK Levels | p-eIF2α Levels | ATF4 Expression | CHOP Expression |

| Low | Reduced | Reduced | Reduced | Reduced |

| Medium | More Reduced | More Reduced | More Reduced | More Reduced |

| High | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

This table illustrates the general dose-dependent trend observed in studies; specific magnitudes of reduction vary depending on cell type, stressor, and experimental conditions. nih.govresearchgate.netspandidos-publications.com

Therapeutic Research Applications and Preclinical Studies

Neurodegenerative Disorders

Neurodegenerative disorders are characterized by the progressive dysfunction and loss of neurons. frontiersin.org Accumulating evidence suggests that dysregulation of proteostasis, particularly within the endoplasmic reticulum (ER), plays a significant role in the pathogenesis of many of these diseases, highlighting the involvement of the UPR pathway. frontiersin.orgnih.govresearchgate.net GSK2606414, as a PERK inhibitor, has been explored for its potential to counteract the detrimental effects of chronic ER stress and restore cellular homeostasis in various preclinical models of neurodegenerative conditions. wikipedia.orgfrontiersin.org

Prion Diseases: Neuroprotection and Cognitive Function Preservation

Prion diseases are characterized by the accumulation of misfolded prion protein, leading to widespread neuronal loss. acnr.co.uk Research in prion-infected mice has shown that rising levels of misfolded prion protein cause a sustained activation of the PERK-eIF2α pathway, resulting in a prolonged reduction in global protein synthesis rates in neurons. acnr.co.uk This sustained translational repression contributes to synaptic failure and neuronal death. acnr.co.uk

Pharmacological inhibition of PERK signaling with this compound has demonstrated neuroprotective effects in prion-diseased mouse models. wikipedia.orgacnr.co.uknih.gov Treatment with this compound prevented the development of cognitive deficits and other clinical manifestations of prion disease. wikipedia.org Specifically, studies showed that this compound treatment restored global protein synthesis rates and prevented the loss of novel object recognition memory in prion-infected mice when administered during the preclinical phase. researchgate.netresearchgate.net Neuroprotection was observed throughout the hippocampus, with reduced neuronal loss and spongiform degeneration. nih.gov These effects were seen despite ongoing prion replication and accumulation, suggesting that the compound targets a downstream process of protein misfolding rather than the pathogenic protein itself. acnr.co.uknih.gov However, an extension of lifespan in treated mice was not consistently recorded. wikipedia.org

Alzheimer's Disease and Tauopathies: Impact on Neurodegeneration and Cognitive Decline

Tauopathies, including Alzheimer's disease (AD), are characterized by the pathological accumulation of hyperphosphorylated tau protein, leading to progressive cognitive dysfunction and brain atrophy. biorxiv.orgnih.govmdpi.com Aberrant phosphorylation and kinase signaling are hallmarks of AD and other tauopathies. biorxiv.org

This compound has been investigated in mouse models of tauopathy. In rTg4510 tau transgenic mice, which overexpress a human tau mutation, treatment with this compound significantly reduced the levels of phosphorylated PERK (PERK-P) and phosphorylated eIF2α (eIF2α-P), restoring protein synthesis rates and protecting against further neuronal loss. nih.gov This resulted in reduced brain atrophy and the abrogation of clinical symptoms in these mice. nih.gov While one study reported that GSK26066414 reduced tau pathology by preventing PERK activation and subsequent enhancement of GSK3β activity, another study using the rTg4510 model found that this compound did not modify the levels of hyperphosphorylated tau (PHF1) or total tau, despite ameliorating brain atrophy and cognitive function. nih.govresearchgate.net This suggests that the cognitive benefits observed might occur independently of changes in hyperphosphorylated tau levels. nih.gov this compound has been shown to ameliorate neuronal loss, cognitive dysfunction, and pathological protein accumulation in various disease models, with its benefits often attributed to the inhibition of PERK. biorxiv.orgnih.gov

Parkinson's Disease: Protection of Nigral-Dopaminergic Neurons and Motor Performance

Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), leading to motor control decline. nih.govresearchgate.net Altered proteostasis and perturbations to the ER are considered salient features of PD. nih.govresearchgate.net Chronic PERK signaling in PD can lead to apoptosis and neuronal dysfunction due to the repression of synaptic protein translation. nih.govresearchgate.net

Pharmacological targeting of PERK with oral administration of this compound has shown protective effects on nigral-dopaminergic neurons in rodent models of PD induced by neurotoxins. medchemexpress.comnih.govresearchgate.net this compound treatment improved motor performance in these models. medchemexpress.comnih.govresearchgate.net The neuroprotective effects were accompanied by an increase in dopamine levels and the expression of synaptic proteins. nih.govresearchgate.net These findings suggest that strategies aimed at attenuating ER stress levels may be effective in reducing neurodegeneration in PD. medchemexpress.comnih.govresearchgate.net

Diabetic Neuropathy and High Glucose-Induced Neurotoxicity

Diabetic neuropathy (DN) is a common complication of diabetes characterized by neuronal dysfunction and apoptosis under high glucose conditions. nih.govresearchgate.netnih.gov High glucose levels can lead to ER stress and the activation of the UPR, including the PERK pathway. researchgate.netnih.gov

Research using neuroblastoma (N2A) cells exposed to high glucose has investigated the role of this compound. researchgate.netnih.gov High glucose exposure in N2A cells resulted in the disruption of ER proteostasis and activation of the UPR, evidenced by increased expression of markers like GRP78, p-PERK, p-eIF2α, ATF-4, and CHOP. researchgate.netnih.gov this compound treatment attenuated high glucose-induced neurotoxicity by inhibiting the PERK/p-eIF2α/ATF4/CHOP signaling axis. researchgate.netnih.govresearchgate.net This inhibition not only reduced the levels of apoptotic proteins such as Bax and caspase-3 but also elevated the levels of anti-apoptotic Bcl-2. researchgate.netnih.gov Furthermore, this compound rescued oxidative stress-induced mitochondrial dysfunction in these cells. researchgate.netnih.govresearchgate.net These findings indicate the neuroprotective potential of this compound against high glucose-induced neurotoxicity in vitro. researchgate.netnih.gov

Marinesco-Sjögren Syndrome: Delaying Onset and Progression of Clinical Disease

Marinesco-Sjögren syndrome (MSS) is a rare genetic disorder caused by mutations in the SIL1 gene, leading to disrupted ER proteostasis and chronic UPR activation. oup.commdpi.complos.org This can result in cerebellar and skeletal muscle degeneration. mdpi.com The woozy mouse model, carrying a spontaneous Sil1 mutation, recapitulates key pathological features of MSS, including cerebellar atrophy and Purkinje cell degeneration. oup.complos.org PERK/eIF2α signaling is activated in degenerating neurons of woozy mice. oup.com

Studies in the woozy mouse model have tested the therapeutic efficacy of this compound. oup.commdpi.complos.org Chronic treatment with this compound starting from a presymptomatic stage delayed neurodegeneration and the onset of motor deficits, prolonging the asymptomatic phase of the disease. oup.complos.org It also attenuated motor impairment and skeletal muscle pathology in the symptomatic phase. oup.com this compound delayed Purkinje cell degeneration and the onset of ataxia. oup.complos.org The neuroprotective effect is thought to involve the rescue of protein translation, potentially allowing for more efficient synthesis of alternative BiP co-factors like ORP150, which can substitute for SIL1. oup.com However, this compound did not completely halt Purkinje cell degeneration, suggesting that PERK-mediated UPR might not be the sole effector mechanism of neuronal death in this model. oup.com

Amyotrophic Lateral Sclerosis (ALS) Models: Efficacy and Limitations

Amyotrophic Lateral Sclerosis (ALS) is a progressive motor disorder characterized by the dysfunction and death of motor neurons. biorxiv.org Overactivity of the PERK branch of the UPR pathway has been linked to ALS in both patients and mouse models. nih.govnih.govbiorxiv.orgmdpi.com

Oncological Research

Sensitization to Chemotherapy in Multidrug-Resistant Cancers

Breast Cancer Drug Resistance

Studies have indicated a role for this compound in addressing breast cancer drug resistance. A PERK gene signature, determined by treating cells with this compound, has been correlated with a higher tumor grade and worse patient survival in breast cancer. mdpi.com Furthermore, drug-resistant breast cancer cells, characterized by downregulated FOXO3 and PERK expression but constitutively elevated PERK activity, have shown specific sensitivity to PERK inhibition by this compound. researchgate.netnih.gov Ectopic overexpression of FOXO3 was found to reduce the sensitivity of these resistant cells to this compound. researchgate.netnih.gov this compound has also been shown to sensitize de-differentiated human mammary epithelial cells (HMLEs) to paclitaxel and doxorubicin in vitro and to reduce xenograft tumor growth of triple-negative breast cancer (TNBC) cells in the presence of doxorubicin. mdpi.com

Radiosensitization in Glioblastoma and Other Cancer Cell Lines

This compound has been investigated for its potential as a radiosensitizer in cancer therapy. It has been identified as a selective inhibitor of PERK that could act as a radiosensitizer. oncm.org When combined with radiotherapy in glioblastoma cells, a significant reduction in genes downstream of PERK was observed. oncm.org This suggests that this compound may enhance the effectiveness of radiation therapy by inhibiting the PERK-mediated pro-survival signaling that can contribute to radioresistance. Further research has explored the effect of this compound along with radiation on various cancer cell lines. oncm.org Additionally, this compound has been shown to enhance the efficacy of reovirus in treating head and neck squamous cell cancer. nih.gov

Impact on Specific Cancer Cell Lines (e.g., Neuroblastoma SH-SY5Y, Colorectal Adenocarcinoma HT-29)

The biological activity of this compound has been evaluated in specific cancer cell lines. In human neuroblastoma SH-SY5Y and human colorectal adenocarcinoma HT-29 cell lines, this compound demonstrated a complete inhibition of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α) expression, a key downstream target of PERK, particularly when ER stress was induced with thapsigargin. nih.govbibliotekanauki.plbibliotekanauki.pl This inhibition suggests that this compound effectively targets the PERK-dependent signaling pathway in these cell types. nih.govbibliotekanauki.pl

Furthermore, this compound has shown the ability to sensitize multidrug-resistant colorectal cancer cells that overexpress the ABCG2 protein to chemotherapeutic drugs like mitoxantrone and doxorubicin. nih.govresearchgate.net This sensitization is achieved by increasing the intracellular accumulation of these drugs, without affecting the protein expression of ABCG2. nih.gov Molecular docking experiments support these findings, predicting that this compound can stably bind within the drug-binding pocket of ABCG2, suggesting its potential as an ABCG2 inhibitor to overcome drug resistance in colorectal cancer. nih.govresearchgate.net

Other Disease Research Areas

Beyond cancer, this compound has been investigated for its potential therapeutic effects in other disease contexts, including diabetic complications and infectious diseases.

Diabetic Complications: Insulin Secretion and Islet Function

Research has explored the impact of this compound on insulin secretion and islet function, particularly in the context of diabetic complications. Studies in a mouse model of type 2 diabetes mellitus have shown that this compound, at a dose of 10 mg/kg/day, significantly enhanced glucose-stimulated insulin secretion (GSIS) and reduced blood glucose levels, with effects similar to glimepiride. nih.govresearchgate.net In isolated mouse islets treated under high-glucose and palmitate conditions, this compound at 40 nM significantly recovered GSIS and cytosolic calcium levels, which were suppressed by the metabolic stress. nih.gov Similarly, in human islets exposed to glucolipotoxicity, low-dose this compound (40 to 80 nM) recovered both insulin contents and secretion and enhanced autophagic flux. e-dmj.org

However, it is important to note that while partial PERK attenuation by low doses of inhibitors like this compound can enhance insulin secretion, complete PERK deletion or complete inhibition with high levels of PERK inhibitors has been reported to decrease insulin secretion in pancreatic beta cells and can lead to hyperglycemia. wikipedia.orge-dmj.orggoogle.com High dose this compound also decreased pancreatic weight in mice. nih.gov These findings suggest a dose-dependent and complex role for PERK inhibition in pancreatic function.

Data on the effects of this compound on insulin secretion and blood glucose levels in diabetic models:

| Model | Condition | This compound Dose/Concentration | Observed Effect on GSIS | Observed Effect on Blood Glucose |

| Mouse Islets | High Glucose + Palmitate | 40 nM | Significantly recovered | Not directly measured in this context nih.gov |

| Type 2 Diabetic Mice | High-fat diet + Streptozotocin | 10 mg/kg/day (oral) | Significantly enhanced | Reduced nih.govresearchgate.net |

| Human Islets | Glucolipotoxicity | 40-80 nM | Recovered/Enhanced | Not directly measured in this context e-dmj.org |

| Mouse/Human Beta Cells | Complete PERK inhibition (high levels) | High doses | Decreased | Hyperglycemia (in vivo) wikipedia.orge-dmj.orggoogle.com |

Infectious Diseases: Anti-parasitic Activity (Toxoplasmosis, Leishmaniasis)

This compound has demonstrated anti-parasitic activity in preclinical studies focusing on toxoplasmosis and leishmaniasis. Its effects are attributed to targeting the PERK branch of the ER stress response in the parasites. nih.govresearchgate.net In studies involving Toxoplasma gondii, the causative agent of toxoplasmosis, this compound was found to block multiple steps of the tachyzoite lytic cycle and lower the rate of bradyzoite differentiation. researchgate.net Against Leishmania amazonensis, this compound reduced the infection of macrophages. researchgate.net These findings suggest that targeting the PERK pathway in these parasites with inhibitors like this compound could be a potential therapeutic strategy for these infectious diseases.

Data on the anti-parasitic activity of this compound:

| Parasite Species | Observed Effect | Targeted Pathway |

| Toxoplasma gondii | Blocked multiple steps of tachyzoite lytic cycle, lowered bradyzoite differentiation | PERK branch of ER stress response researchgate.net |

| Leishmania amazonensis | Reduced infection of macrophages | PERK branch of ER stress response researchgate.net |

Ocular Diseases: Retinal Pigment Epithelial Cell Proliferation and Angiogenesis (AMD)

Research has investigated the effects of this compound on retinal pigment epithelial (RPE) cell proliferation and angiogenesis, processes implicated in the pathology of age-related macular degeneration (AMD) spandidos-publications.commdpi.com. AMD is a leading cause of vision loss in the elderly, with wet AMD characterized by abnormal cell proliferation and choroidal angiogenesis mdpi.com. RPE cell proliferation is known to be involved in late AMD and proliferative retinopathy spandidos-publications.com.

Studies using human RPE cells (ARPE-19 line) treated with this compound demonstrated an inhibition of cell proliferation in a dose- and time-dependent manner spandidos-publications.comspandidos-publications.comresearchgate.net. This inhibitory effect was more potent at concentrations above 0.5 µM spandidos-publications.com. Importantly, this compound treatment did not induce RPE cell apoptosis spandidos-publications.comspandidos-publications.com.

The mechanism underlying this effect appears to involve the inhibition of the PERK/eIF2α/ATF4/CHOP signaling pathway spandidos-publications.comspandidos-publications.com. This compound was shown to inhibit eIF2α phosphorylation in ARPE-19 cells spandidos-publications.comspandidos-publications.com. Furthermore, this compound treatment reduced the mRNA expression levels of ATF4, CHOP, and vascular endothelial growth factor (VEGF) in RPE cells under ER stress induced by thapsigargin spandidos-publications.comspandidos-publications.com. VEGF is a key factor in angiogenesis spandidos-publications.com. These findings suggest that this compound may have potential as an antiproliferative and antiangiogenic agent for retinal proliferative diseases, including AMD, by targeting the PERK pathway and suppressing VEGF expression spandidos-publications.comspandidos-publications.com.

In a mouse model of ischemia-induced retinopathy, this compound attenuated PERK phosphorylation and significantly reduced retinal neovascularization and retinal ganglion cell loss arvojournals.org. It also promoted revascularization and restored the astrocyte network arvojournals.org. While it downregulated the recruitment and proliferation of mononuclear phagocytes, it did not affect the upregulation of canonical angiogenic pathways like VEGF in this model, suggesting other mechanisms are involved in PERK-regulated retinal neovascularization in this context arvojournals.org.

Here is a summary of the effects of this compound on ARPE-19 cell proliferation:

| This compound Concentration | Effect on RPE Cell Proliferation | Apoptosis Induction |

| > 0.5 µM | Inhibited (dose- and time-dependent) spandidos-publications.com | No spandidos-publications.com |

Bone Homeostasis: Inhibition of Osteoclast Differentiation

PERK has been identified as playing a significant role in bone homeostasis, particularly through its influence on osteoclast differentiation and function nih.govdntb.gov.ua. Osteoclasts are specialized cells responsible for bone resorption, and their abnormal activity is linked to various bone metabolic diseases nih.gov.

Studies have shown that PERK is significantly activated during RANKL-induced osteoclast differentiation nih.gov. Inhibition of PERK using this compound or by siRNA knockdown demonstrated significant negative regulatory effects on both the formation and bone resorption capabilities of osteoclasts nih.govdntb.gov.ua.

Specifically, this compound treatment down-regulated the mRNA levels and protein expression of key osteoclast differentiation marker genes nih.govdntb.gov.ua. It also inhibited the RANKL-induced activation of Mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) pathways, which are crucial for osteoclast differentiation nih.gov.

In an ovariectomized mouse model, treatment with this compound significantly suppressed bone loss and osteoclast formation nih.govresearchgate.net. Furthermore, while thapsigargin-induced ER stress enhanced autophagy, this compound had a significant inhibitory effect on autophagy flux and autophagosome formation nih.govresearchgate.net. These findings highlight a key role for PERK in osteoclast differentiation and suggest that its inhibition by compounds like this compound could be a potential therapeutic strategy for bone loss conditions nih.gov.

Viral Infections: Enhancing Reovirus Infection in Head and Neck Squamous Cell Carcinoma

Research has explored the potential of using this compound to enhance the efficacy of oncolytic viruses in cancer therapy. Reovirus type 3 Dearing (reovirus) is a tumor-selective oncolytic virus currently being evaluated in clinical trials nih.govresearchgate.net.

Studies have shown that the therapeutic efficacy of reovirus in head and neck squamous cell carcinoma (HNSCC) can be enhanced by targeting the UPR kinase PERK nih.govresearchgate.neticr.ac.uk. Inhibition of PERK by GSK26066414 increased reovirus efficacy in both 2D and 3D in vitro models nih.govresearchgate.net. This enhancement correlated with elevated signaling through eIF2α and ATF4 nih.gov. This context-dependent increase in eIF2α-ATF4 signaling, occurring specifically with the combination of reovirus and this compound, appears to be key to the observed phenotype nih.gov.

This compound treatment increased the levels of reovirus capsid proteins (σ3 and μ1C) and showed a trend towards increased viable reovirus particle production nih.govresearchgate.net. It also altered ER chaperone composition in response to reovirus infection nih.gov. The increased reovirus protein levels due to this compound were found to be ATF4 dependent and linked to increased signaling via PERK and GCN2 nih.gov.

This research suggests that this compound, by modulating the UPR, can create an environment that supports enhanced reovirus replication and thus improve its oncolytic potential in HNSCC nih.gov.

Here is a summary of the effects of this compound on reovirus infection in HNSCC cells:

| Outcome | Effect of this compound + Reovirus | Mechanism Involved |

| Reovirus efficacy (in vitro) | Increased nih.govresearchgate.net | Elevated eIF2α-ATF4 signaling nih.gov |

| Reovirus protein levels (σ3, μ1C) | Increased nih.govresearchgate.net | ATF4-dependent nih.gov |

| Reovirus particle production | Increased (trend) nih.govresearchgate.net | Not statistically significant nih.gov |

Methodological Approaches in Gsk2606414 Research

In vitro Studies with Cell Lines

In vitro studies using diverse cell lines are fundamental to characterizing the cellular impact of GSK2606414. These studies often involve treating cells with varying concentrations of this compound, sometimes in conjunction with ER stress-inducing agents like thapsigargin (TG) or tunicamycin (Tm), or other therapeutic compounds. Cell lines utilized in these investigations include human retinal pigment epithelial (RPE) cells (ARPE-19), head and neck squamous cell carcinoma (HNSCC) cell lines (FaDu, HN5), multiple myeloma (MM) cell lines (HMCLs, H929, L363), colorectal cancer cells (including those overexpressing ABCG2), SH-SY5Y and HT-29 cancer cell lines, A549 cells, primary neurons, mouse oligodendrocyte precursor cells (mOPCs), trabecular meshwork (TM) cells, and trabecular meshwork stem cells (TMSCs) spandidos-publications.combibliotekanauki.plnih.govaacrjournals.orgmdpi.comnih.govnih.govmdpi.comijbs.comarvojournals.org. These studies assess a range of cellular responses to this compound treatment.

Cell Viability and Apoptosis Assays

Cell viability and apoptosis assays are commonly used to determine the cytotoxic effects of this compound. The Cell Counting Kit-8 (CCK-8) assay and WST-1 Cell Proliferation Assay Kit are frequently employed to quantify cell proliferation and viability spandidos-publications.comnih.govaacrjournals.orgmdpi.comijbs.comspandidos-publications.com. These assays measure metabolic activity, which correlates with the number of viable cells.

Studies have shown that this compound can inhibit cell proliferation in a dose- and time-dependent manner in various cell lines, such as ARPE-19 cells spandidos-publications.comnih.govspandidos-publications.com. For instance, in ARPE-19 cells, this compound treatment inhibited proliferation at concentrations greater than 0.5 µM, with an IC50 of 1.7 µM after 72 hours spandidos-publications.com. In multiple myeloma cell lines, increasing concentrations of this compound resulted in a progressive decrease in cell viability in a dose- and time-dependent manner, with pronounced effects observed after 48 hours of treatment with 1–100 µM concentrations mdpi.com. Conversely, some studies indicate that this compound alone may not induce apoptosis spandidos-publications.comnih.govspandidos-publications.com. For example, treatment with 0.5–5 µM this compound for 24 hours did not significantly induce apoptosis in ARPE-19 cells spandidos-publications.com.

Apoptosis is often detected using Annexin-V/propidium iodide (PI) double staining followed by flow cytometry spandidos-publications.comnih.govarvojournals.orgspandidos-publications.com. The TUNEL assay is also utilized to identify apoptotic cells ijbs.com. While this compound alone may not always induce apoptosis, it can exacerbate ER stress-induced apoptosis or enhance the apoptotic effects of other compounds in certain cell contexts selleckchem.comnih.govresearchgate.net. For example, this compound exacerbated ER stress-induced apoptosis in HCT116 cells selleckchem.comresearchgate.net and significantly enhanced BIX-01294-induced apoptosis in primary AML cells and LSC-like cell lines nih.gov.

Here is a summary of cell viability findings:

| Cell Line(s) | Assay Method | Key Finding | Reference |

| ARPE-19 | CCK-8 | Inhibited proliferation dose- and time-dependent; IC50 of 1.7 µM (72h) | spandidos-publications.comnih.govspandidos-publications.com |

| ARPE-19 | Annexin-V/PI Flow Cytometry | Did not induce apoptosis at 0.5-5 µM (24h) | spandidos-publications.comnih.govspandidos-publications.com |

| Human Myeloma Cell Lines (HMCLs) | WST-1 | Decreased viability dose- and time-dependent (1-100 µM, 48h pronounced) | mdpi.com |

| PC3, C4-2 (CRPC cells) | Trypan blue exclusion | Reduced cell viability in presence of LCC03 | aacrjournals.org |

| HCT116 | Flow cytometry (sub-G1 DNA) | Exacerbated ER stress-induced apoptosis | selleckchem.comresearchgate.net |

| Primary AML cells, LSC-like cell lines | Flow cytometry (Annexin V+ 7-AAD+) | Significantly enhanced BIX-01294-induced apoptosis | nih.gov |

| Primary neurons | CCK-8, TUNEL | Improved cell viability, inhibited apoptosis in hemin-treated neurons | ijbs.com |

| TM cells, TMSCs | Flow cytometry | Reduced cell survival rate after tunicamycin treatment | arvojournals.org |

| A549 | MTT | Cytotoxic effects evaluated (250-1250 nM) | mdpi.com |

Western Blot Analysis of Signaling Pathway Components (e.g., p-PERK, p-eIF2α, ATF4, CHOP)

Western blot analysis is a crucial technique for examining the protein expression and phosphorylation levels of key components within the PERK-mediated UPR pathway. Researchers use antibodies specific to target proteins such as phosphorylated PERK (p-PERK), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), Activating Transcription Factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP) spandidos-publications.combibliotekanauki.plmdpi.comnih.govnih.govmdpi.comijbs.comfrontiersin.orgasm.orgplos.orgresearchgate.net. Beta-actin is commonly used as a loading control to ensure equal protein loading across samples bibliotekanauki.plnih.govfrontiersin.orgasm.org.

This compound, as a PERK inhibitor, is expected to reduce the phosphorylation of PERK and its downstream target, eIF2α spandidos-publications.combibliotekanauki.plnih.govnih.govmdpi.comspandidos-publications.comasm.orgresearchgate.net. Studies confirm that this compound treatment inhibits eIF2α phosphorylation in various cell lines, including ARPE-19, SH-SY5Y, HT-29, and A549 cells spandidos-publications.combibliotekanauki.plnih.govmdpi.comspandidos-publications.comresearchgate.net. This inhibition of p-eIF2α can subsequently affect the translation of ATF4, a transcription factor whose translation is selectively promoted during ER stress when eIF2α is phosphorylated spandidos-publications.comfrontiersin.org. While this compound generally inhibits the PERK/eIF2α/ATF4 pathway, the effects on ATF4 and CHOP protein levels can vary depending on the cell type and experimental conditions, such as the presence of additional stressors spandidos-publications.commdpi.commdpi.comijbs.comfrontiersin.orgplos.org. For instance, in ARPE-19 cells under thapsigargin-induced ER stress, increased concentrations of this compound inhibited eIF2α phosphorylation and reduced CHOP mRNA expression, but did not significantly inhibit ATF4 expression spandidos-publications.com. In multiple myeloma cells, this compound treatment led to the downregulation of key components of the PERK pathway mdpi.com. In A549 cells transfected with SARS-CoV-2 ORF3a protein, this compound treatment decreased the phosphorylation of eIF2α and reduced protein expression of PERK, CHOP, and PUMA mdpi.com.

Western blot is also used to assess the impact of this compound on other proteins, such as ABCG2, where studies showed that this compound did not affect ABCG2 protein expression in colorectal cancer cells nih.gov.

Gene Expression Analysis (RT-qPCR, PCR Arrays)

Gene expression analysis techniques, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and PCR arrays, are utilized to measure the mRNA levels of genes involved in the UPR and other cellular pathways affected by this compound spandidos-publications.comnih.govmdpi.comnih.govmdpi.comarvojournals.orgspandidos-publications.comasm.orgnih.govresearchgate.netru.nl. These methods provide insights into the transcriptional regulation mediated by this compound.

RT-qPCR is commonly used to quantify the mRNA expression of specific genes, including ATF4, CHOP, and other UPR-related genes spandidos-publications.comnih.govnih.govmdpi.comarvojournals.orgspandidos-publications.comfrontiersin.orgasm.orgru.nl. For example, studies in ARPE-19 cells measured ATF4, CHOP, and VEGF mRNA expression levels using RT-qPCR spandidos-publications.comnih.govspandidos-publications.com. In multiple myeloma cells, RT-qPCR analysis using a human UPR PCR array was performed to assess the expression of 84 UPR-related genes mdpi.com. PCR arrays allow for the simultaneous analysis of the expression of a focused panel of genes related to a specific pathway or disease mdpi.comqiagen.com.

Research has shown that this compound can influence the expression of genes downstream of the PERK pathway. In ARPE-19 cells under ER stress, this compound reduced CHOP and VEGF mRNA expression levels spandidos-publications.comnih.govspandidos-publications.com. In multiple myeloma cells, this compound treatment led to the downregulation of key components of the PERK pathway and other UPR elements, including reduced ATF4 and CHOP gene expression levels mdpi.com. However, the effects can be complex and context-dependent; in ARPE-19 cells, low concentrations of this compound sometimes upregulated ATF4, CHOP, and VEGF mRNA expression levels spandidos-publications.com.

Drug Accumulation Assays and Efflux Studies

Drug accumulation assays and efflux studies are employed to investigate how this compound affects the intracellular concentration of other drugs, particularly in the context of multidrug resistance (MDR). These studies are relevant when considering this compound's potential to modulate drug transporters like ABCG2 nih.govresearchgate.net.

In ABCG2-overexpressing multidrug-resistant colorectal cancer cells, this compound has been shown to augment the intracellular levels of ABCG2 substrates, such as mitoxantrone, doxorubicin, and rhodamine 123 nih.govresearchgate.net. This effect suggests that this compound can inhibit the efflux activity of ABCG2, thereby increasing the intracellular accumulation of these chemotherapeutic drugs nih.govresearchgate.net. Confocal microscopy and flow cytometry are techniques used to quantify the intracellular accumulation of fluorescent drug substrates nih.gov.

These studies indicate that this compound can act as an effective ABCG2 inhibitor, sensitizing resistant cancer cells to chemotherapy by interfering with drug efflux nih.govresearchgate.net.

Confocal Microscopy and Flow Cytometry for Cellular Processes

Confocal microscopy and flow cytometry are valuable tools for visualizing and quantifying various cellular processes affected by this compound, including apoptosis, protein localization, and the accumulation of fluorescent molecules spandidos-publications.comnih.govaacrjournals.orgnih.govarvojournals.orgspandidos-publications.comnih.govresearchgate.net.

Flow cytometry is widely used for apoptosis detection, typically in conjunction with Annexin-V/PI staining spandidos-publications.comnih.govarvojournals.orgspandidos-publications.comnih.govresearchgate.net. It allows for the quantitative analysis of cell populations undergoing apoptosis. Flow cytometry can also be used to quantify the intracellular accumulation of fluorescent drug substrates in drug accumulation assays nih.gov.

Confocal microscopy provides high-resolution images of cellular structures and protein localization. It has been used to visualize the intracellular accumulation of fluorescent drug substrates like rhodamine 123 nih.gov. Confocal microscopy can also be applied to observe morphological changes associated with cellular processes like autophagy, for instance, by visualizing LC3-GFP puncta aacrjournals.org.

Reporter Constructs for UPR Pathway Signaling

Reporter constructs are genetically engineered tools used to monitor the activity of specific signaling pathways, including the different branches of the UPR (PERK, IRE1, and ATF6) plos.orgnih.govresearchgate.netnih.gov. These constructs typically involve placing a reporter gene, such as green fluorescent protein (GFP) or mCherry, under the control of genetic elements responsive to the activation of a particular UPR pathway.

For studying the PERK-eIF2α-ATF4 pathway, reporter constructs utilizing the upstream regulatory sequence of ATF4 cloned in front of a fluorescent protein have been developed nih.govresearchgate.net. An IRE1α endonuclease reporter can be created using the intron from XBP1 fused to GFP, where splicing of the intron upon IRE1α activation leads to GFP expression nih.govresearchgate.net. Similarly, an ATF6 reporter can be constructed using repeats of the ATF6 transcription factor binding site linked to a fluorescent protein nih.govresearchgate.net.

These reporter constructs allow for live-cell imaging and quantification of UPR pathway activity, providing insights into how this compound modulates these stress response pathways in different cellular contexts plos.orgnih.govresearchgate.netnih.gov. Studies using these reporters have revealed that this compound can have context-dependent effects on UPR signaling; while it can block thapsigargin-induced ATF4 reporter levels, it can induce eIF2α-ATF4 signaling in the context of reovirus infection nih.govresearchgate.netnih.gov.

Molecular Docking and Binding Assays

Molecular docking analysis has been employed to investigate the interaction between this compound and its target proteins. Studies have shown that this compound can stably bind in the drug-binding pocket of ABCG2, an efflux transporter, primarily through hydrophobic interactions with surrounding amino acids such as Val-401, Leu-405, Val-546, Thr-542, and Ile-543. mdpi.com This binding is thought to contribute to this compound's ability to sensitize multidrug-resistant cancer cells overexpressing ABCG2 to certain chemotherapeutic drugs by increasing their intracellular accumulation. mdpi.comlarvol.com

Direct binding assays have also been conducted to quantify the binding affinity of this compound to specific proteins. In a direct binding assay, this compound was shown to bind to the cytoplasmic domain of KIT, another kinase, with a dissociation constant (Kd) value of 664 ± 294 nM. nih.govx-mol.comresearchgate.net In silico docking studies further supported a compact interaction of this compound with the ATP binding pocket of KIT. nih.govx-mol.com

In vivo Animal Models

In vivo studies using various animal models have been crucial in evaluating the effects of this compound in complex biological systems. These models have been used to assess its potential therapeutic efficacy in neurodegenerative diseases and cancer, as well as to study its pharmacokinetic properties and effects on behavior and tissue pathology.

Neurodegenerative Disease Models (e.g., Prion, Alzheimer's, Parkinson's, MSS, ALS)

This compound has been extensively studied in animal models of neurodegenerative diseases where PERK pathway activation is implicated. In prion-infected mice, treatment with this compound demonstrated neuroprotective effects, preventing the development of cognitive deficits and other clinical manifestations of the disease. wikipedia.orgnih.gov This neuroprotection occurred despite the continued replication of prions, suggesting a dissociation between prion formation/spread and neurotoxicity in this context. nih.gov

In models of Parkinson's disease (PD), this compound has been shown to effectively inhibit the PERK-mediated pathway following experimental induction of ER stress. researchgate.net In a mouse neurotoxin-based PD model, this compound protected dopaminergic neurons in the substantia nigra pars compacta, improved motor performance, and increased levels of dopamine and synaptic proteins. researchgate.net

Studies in a mouse model of Marinesco-Sjögren syndrome (MSS), a disorder characterized by cerebellar ataxia and neurodegeneration, have shown that this compound treatment delayed Purkinje cell degeneration and the onset of motor deficits, prolonging the asymptomatic phase. oup.comnih.gov It also reduced skeletal muscle abnormalities and improved motor performance during the symptomatic phase. oup.comnih.gov

Research in models relevant to Alzheimer's disease (AD) and tauopathies has also been conducted. While some studies in AD mouse models (like 5XFAD) did not observe significant activation of ER stress or UPR signaling, other research indicates elevated levels of p-PERK and p-eIF2α in hippocampal neurons of AD brains and in a mouse model of amyloid deposition. mdpi.com In early-stage tau transgenic mice, this compound treatment significantly ameliorated brain atrophy and cognitive function, although this occurred independently of changes in hyperphosphorylated tau levels at the PHF1 epitope. mdpi.combiorxiv.org

This compound has also shown benefits in reducing toxicity in Drosophila and mammalian neuronal cell models of amyotrophic lateral sclerosis (ALS) by restoring protein translation. nih.gov

Cancer Xenograft Models

This compound has been evaluated for its anti-tumor activity in various cancer xenograft models. In a human pancreatic tumor xenograft model, this compound inhibited tumor burden by 59% at its highest dose. aacrjournals.org Another study using a human pancreatic human BxPC3 tumor xenograft model showed dose-dependent inhibition of tumor growth with oral administration of this compound. selleckchem.com

In head and neck squamous cell carcinoma (HN5) cells injected subcutaneously into NSG mice, this compound increased the efficacy of reovirus, a potential oncolytic agent. nih.gov This was associated with increased reovirus protein levels in vivo. nih.gov

Research in colorectal cancer models, specifically those overexpressing ABCG2, has utilized xenograft models to investigate the potential of this compound to sensitize these tumors to chemotherapy. mdpi.comlarvol.comresearchgate.net While molecular docking suggested stable binding to ABCG2, the in vivo effects on enhancing the sensitivity of ABCG2 substrate chemotherapeutic drugs in colorectal cancer still require further investigation in xenograft models. mdpi.comresearchgate.net

Pharmacokinetic and Brain/Blood Barrier Penetration Studies

Pharmacokinetic studies have investigated the absorption, distribution, metabolism, and excretion of this compound. This compound has been found to exhibit good oral bioavailability. wikipedia.orgselleckchem.com

Crucially, this compound has been shown to cross the blood-brain barrier (BBB), making it relevant for the treatment of central nervous system disorders. wikipedia.orgselleckchem.com Studies have indicated low to moderate blood clearance in mice, rats, and dogs. selleckchem.com Brain penetration has been assessed in mice after administration, with detectable concentrations in the brain. mdpi.comscispace.com

Behavioral Testing for Cognitive and Motor Function

Behavioral testing is a standard approach in neurodegenerative disease research to assess cognitive and motor function in animal models. nih.govamuzainc.com In studies with this compound, various behavioral tests have been employed.

In prion-infected mice, this compound treatment prevented the development of cognitive deficits. wikipedia.org In a mouse model of fluid percussion injury, behavioral testing was conducted to assess anxiety-like behavior, cognition, and motor function. nih.gov While this compound did not alter anxiety-like behavior in the elevated plus maze test, it prevented memory deficits in mice after a focal brain injury. nih.gov

In the mouse model of MSS, this compound treatment improved motor performance during the symptomatic phase, consistent with the observed delay in the onset of motor deficits. oup.comnih.gov Similarly, in a mouse neurotoxin-based PD model, this compound improved motor performance. researchgate.net Studies in cerebral ischemia models in rats also reported that this compound improved neurobehavioral deficits. researchgate.net

In early-stage tau transgenic mice, this compound treatment significantly ameliorated cognitive function as determined by behavioral testing and imaging techniques. mdpi.combiorxiv.org

Histopathological and Biochemical Readouts

Histopathological and biochemical analyses are essential for understanding the cellular and molecular effects of this compound in vivo.

In neurodegenerative disease models, histopathological analysis has been used to assess neuronal survival and pathology. In prion-infected mice, this compound treatment afforded marked neuroprotection in the hippocampus. nih.gov However, in a fluid percussion injury model, this compound treatment did not alter neuronal loss or lesion volume at the injury site. nih.gov In the MSS mouse model, this compound delayed Purkinje cell degeneration. oup.comnih.gov In a cerebral ischemia model in rats, this compound prevented additional neuronal loss and reduced the number of pyknotic neurons in ischemic rats. researchgate.net

Biochemical analyses have focused on the PERK pathway and downstream targets. Studies have shown that this compound treatment reduces the levels of phosphorylated PERK (PERK-P) and phosphorylated eIF2α (p-eIF2α) in the brain tissue of treated animals. bibliotekanauki.ploup.com In the MSS mouse model, biochemical analysis confirmed reduced PERK-P levels in the cerebellum of this compound-treated mice. oup.com In prion-infected mice, levels of ATF4 and CHOP were markedly reduced after GSK26066414 treatment. mdpi.com In a cerebral ischemia model, this compound decreased glial activation and apoptotic protein mRNA expression while enhancing synaptic protein mRNA expression. researchgate.net

In cancer models, biochemical analysis has included assessing protein levels related to the PERK pathway and tumor growth. In head and neck squamous cell carcinoma cells, this compound increased the levels of reovirus capsid proteins σ3 and μ1C. nih.gov

Here is a summary of some research findings related to this compound in animal models:

| Animal Model | Disease Modeled | Key Findings | Citation |

| Prion-infected mice | Prion Disease | Neuroprotection, prevented cognitive deficits, prevented clinical manifestations. Did not extend lifespan. | wikipedia.orgnih.gov |

| Mouse neurotoxin-based PD model | Parkinson's Disease | Protected dopaminergic neurons, improved motor performance, increased dopamine and synaptic protein levels. | researchgate.net |

| Woozy mice (Sil1 mutation) | Marinesco-Sjögren syndrome (MSS) | Delayed Purkinje cell degeneration, delayed onset of motor deficits, improved motor performance, reduced skeletal muscle abnormalities. | oup.comnih.gov |

| Early-stage tau transgenic mice | Tauopathy (relevant to AD) | Ameliorated brain atrophy and cognitive function (independent of PHF1 tau phosphorylation). | mdpi.combiorxiv.org |

| Cerebral ischemia rat model | Cerebral Ischemia | Ameliorated neurobehavioral deficits, reduced pyknotic neurons, decreased glial activation, modulated protein/mRNA expression. | researchgate.net |

| Human pancreatic tumor xenograft | Pancreatic Cancer | Inhibited tumor burden (59% at highest dose), dose-dependent inhibition of tumor growth. | selleckchem.comaacrjournals.org |

| HN5 xenograft mice | Head and Neck Squamous Cell Carcinoma | Increased reovirus efficacy, increased reovirus protein levels. | nih.gov |

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) for Brain Function

Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is a neuroimaging technique used to assess neuronal activity and connectivity in vivo. Mn2+, the contrast agent in MEMRI, enters neurons through voltage-gated calcium channels and is transported anterogradely along axons. ufl.edubiorxiv.orgresearchgate.net The accumulation of Mn2+ in brain tissue shortens the T1 relaxation time, leading to enhanced MRI signal intensity that reflects neuronal calcium influx and activity. ufl.edubiorxiv.orgresearchgate.net Quantitative R1 mapping in MEMRI allows for the measurement of the longitudinal relaxation rate, which is directly proportional to the concentration of Mn2+ and thus provides a quantitative measure of neuronal activity. ufl.edubiorxiv.orgresearchgate.net

This compound has been utilized in studies employing MEMRI to evaluate its impact on brain function, particularly in models of neurodegenerative diseases. For instance, research in tau transgenic mice, a model for tauopathies, has used MEMRI with quantitative R1 mapping to assess neuronal function. ufl.edubiorxiv.orgresearchgate.netuky.edu These studies demonstrated that treatment with this compound rescued deficits in hippocampal calcium activity, as indicated by changes in R1 values. biorxiv.orgmdpi.com This suggests that this compound treatment can mitigate functional impairments in specific brain regions affected by tau pathology. biorxiv.orgmdpi.com

Data from a study in rTg4510 tau transgenic mice showed that this compound treatment led to significant improvements in calcium activity in the dentate gyrus (DG) and CA1 regions of the hippocampus compared to untreated transgenic mice. mdpi.com

| Brain Region | Treatment Group | R1 Value (arbitrary units) | Statistical Significance (vs. Tg + Veh) |

| DG | NTg + Veh | Data not explicitly provided in snippets, implied baseline | ns |

| DG | Tg + Veh | Data not explicitly provided in snippets, impaired baseline | - |

| DG | Tg + 414 | Improved compared to Tg + Veh | p = 0.0019 |

| CA1 | NTg + Veh | Data not explicitly provided in snippets, implied baseline | ns |

| CA1 | Tg + Veh | Data not explicitly provided in snippets, impaired baseline | - |

| CA1 | Tg + 414 | Improved compared to Tg + Veh | p = 0.0211 |

Note: R1 values are relative and based on the findings described in the source. Statistical significance is reported as found in the source. mdpi.com

These findings, obtained through MEMRI with quantitative R1 mapping, provided evidence that this compound treatment can rescue functional deficits in hippocampal activity in this tauopathy model. biorxiv.orgmdpi.com

Quantitative Proteomics for Pathway Analysis

Quantitative proteomics is a powerful technique used to measure the relative or absolute abundance of large numbers of proteins in a biological sample. frontiersin.orgmdpi.com This approach allows for the comprehensive analysis of protein expression profiles and can provide insights into the biological pathways and molecular mechanisms affected by a treatment or condition. frontiersin.orgmdpi.com Techniques such as TMT (Tandem Mass Tag) labeling are commonly used in quantitative proteomics to enable the simultaneous comparison of protein levels across multiple samples. biorxiv.orguky.edunih.gov